[4-Amino-1-(hydroxymethyl)cyclohexyl]methanol;hydrochloride

Catalog No.
S3271640
CAS No.
2408968-41-0
M.F
C8H18ClNO2
M. Wt
195.69
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-Amino-1-(hydroxymethyl)cyclohexyl]methanol;hydr...

CAS Number

2408968-41-0

Product Name

[4-Amino-1-(hydroxymethyl)cyclohexyl]methanol;hydrochloride

IUPAC Name

[4-amino-1-(hydroxymethyl)cyclohexyl]methanol;hydrochloride

Molecular Formula

C8H18ClNO2

Molecular Weight

195.69

InChI

InChI=1S/C8H17NO2.ClH/c9-7-1-3-8(5-10,6-11)4-2-7;/h7,10-11H,1-6,9H2;1H

InChI Key

YXCVXMOIRCVQAU-UHFFFAOYSA-N

SMILES

C1CC(CCC1N)(CO)CO.Cl

Solubility

not available

[4-Amino-1-(hydroxymethyl)cyclohexyl]methanol;hydrochloride is a chemical compound characterized by the presence of an amino group and a hydroxymethyl group on a cyclohexyl ring. This compound is often utilized in organic synthesis and medicinal chemistry due to its unique structural properties, which allow for various chemical modifications and biological activities. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for biological assays and pharmaceutical applications.

  • Oxidation: This process can convert the hydroxymethyl group into corresponding aldehydes or ketones.
  • Reduction: The compound can be reduced to yield various alcohol derivatives.
  • Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclohexyl ring.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate and chromium trioxide are commonly used.
  • Reducing Agents: Sodium borohydride and lithium aluminum hydride facilitate reduction processes.
  • Substitution Reagents: Halogens and nucleophiles are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

  • From Oxidation: Cyclohexanone derivatives.
  • From Reduction: Various alcohols.
  • From Substitution: Functional groups such as halides, amines, or hydroxyl groups can be introduced.

[4-Amino-1-(hydroxymethyl)cyclohexyl]methanol;hydrochloride exhibits notable biological activity, particularly in the context of drug development. It has been investigated for its potential therapeutic applications, including its role as an intermediate in synthesizing bioactive molecules. The compound's mechanism of action involves modulating enzymatic activities and interacting with specific receptors, which can lead to various pharmacological effects .

The synthesis of [4-Amino-1-(hydroxymethyl)cyclohexyl]methanol;hydrochloride typically involves several steps:

  • Reaction of Cyclohexanone with Formaldehyde and Ammonia: This initial step forms the backbone of the compound.
  • Reduction Steps: Following the formation of intermediates, reduction reactions are carried out to achieve the desired hydroxymethyl and amino functionalities.
  • Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt form to enhance solubility and stability .

Industrial production methods may optimize these synthetic routes for higher efficiency, often employing continuous flow reactors and advanced purification techniques.

The applications of [4-Amino-1-(hydroxymethyl)cyclohexyl]methanol;hydrochloride span various fields:

  • Pharmaceuticals: It serves as an intermediate in synthesizing active pharmaceutical ingredients.
  • Biological Research: Used as a building block for bioactive molecules that probe biological pathways.
  • Specialty Chemicals: In industrial contexts, it is utilized in producing chemicals with specific properties .

Similar Compounds

  • Cyclohexylmethanol Derivatives
  • Aminocyclohexane Derivatives

Comparison

The uniqueness of [4-Amino-1-(hydroxymethyl)cyclohexyl]methanol;hydrochloride lies in its dual functionality provided by both hydroxymethyl and amino groups. This structural feature allows for a broader range of

Dates

Modify: 2023-08-19

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